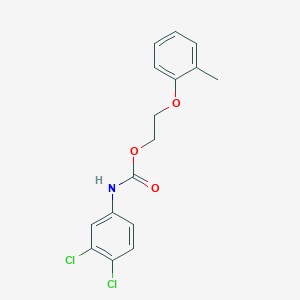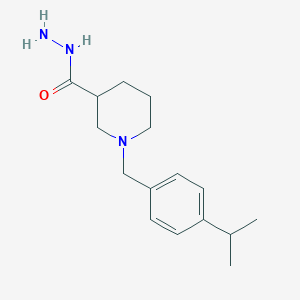![molecular formula C20H16BrClN2O3S B5195506 N-(4-bromophenyl)-4-chloro-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5195506.png)
N-(4-bromophenyl)-4-chloro-3-{[(3-methylphenyl)amino]sulfonyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-4-chloro-3-{[(3-methylphenyl)amino]sulfonyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BMS-345541 and is a selective inhibitor of the IκB kinase (IKK) complex.
Wirkmechanismus
BMS-345541 is a selective inhibitor of the N-(4-bromophenyl)-4-chloro-3-{[(3-methylphenyl)amino]sulfonyl}benzamide complex, which is a key regulator of the NF-κB signaling pathway. The NF-κB signaling pathway plays a critical role in various cellular processes, including inflammation, apoptosis, and immune response. BMS-345541 inhibits the phosphorylation of IκBα, which prevents its degradation and subsequent activation of NF-κB.
Biochemical and Physiological Effects:
BMS-345541 has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of pro-inflammatory cytokine production. BMS-345541 has also been shown to reduce the severity of symptoms in animal models of inflammation and autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BMS-345541 in lab experiments is its selectivity for the N-(4-bromophenyl)-4-chloro-3-{[(3-methylphenyl)amino]sulfonyl}benzamide complex, which allows for specific inhibition of the NF-κB signaling pathway. However, one limitation of using BMS-345541 is its potential toxicity, which requires careful dosing and monitoring in experiments.
Zukünftige Richtungen
There are several future directions for research on BMS-345541, including its potential applications in cancer immunotherapy, its role in regulating immune cell function, and its potential as a therapeutic target for autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of BMS-345541 and its potential side effects.
Synthesemethoden
The synthesis of BMS-345541 involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 4-bromobenzoic acid with thionyl chloride to form 4-bromobenzoyl chloride. This is then reacted with 4-chloro-3-nitrobenzenesulfonamide to form 4-chloro-3-{[(4-bromophenyl)carbonyl]amino}benzenesulfonamide. The final step involves the reduction of the nitro group using palladium on carbon and hydrogen gas to form BMS-345541.
Wissenschaftliche Forschungsanwendungen
BMS-345541 has been extensively studied for its potential applications in various scientific fields, including cancer research, inflammation, and autoimmune diseases. In cancer research, BMS-345541 has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation and autoimmune diseases, BMS-345541 has been shown to inhibit the production of pro-inflammatory cytokines and reduce the severity of symptoms.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-4-chloro-3-[(3-methylphenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrClN2O3S/c1-13-3-2-4-17(11-13)24-28(26,27)19-12-14(5-10-18(19)22)20(25)23-16-8-6-15(21)7-9-16/h2-12,24H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDFRMDRWMQHOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenyl)-3-[(4-nitrophenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5195432.png)
![methyl 4-oxo-4-{2-[(2-phenylcyclopropyl)carbonyl]hydrazino}butanoate](/img/structure/B5195444.png)
![N'-[2-(2-thienyl)acetyl]-1-adamantanecarbohydrazide](/img/structure/B5195446.png)
![2,2,2-trichloroethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5195454.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5195461.png)
![1-methyl-3-({methyl[(1-propyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B5195468.png)

![1-(3,4-dimethylphenyl)-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5195473.png)

![2-(4-chlorophenoxy)-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B5195489.png)
![N-(4-chlorophenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5195513.png)

![ethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5195527.png)
![5-(1H-benzimidazol-1-ylmethyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5195535.png)